molecular formula C₁₈H₂₃NO₈ B1139891 (4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol CAS No. 102717-16-8

(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol

Cat. No.: B1139891
CAS No.: 102717-16-8
M. Wt: 381.38
InChI Key:
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Description

(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol is a useful research compound. Its molecular formula is C₁₈H₂₃NO₈ and its molecular weight is 381.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside is the enzyme β-D-mannopyranosidase . This enzyme plays a crucial role in the metabolism of carbohydrates, specifically in the hydrolysis of terminal, non-reducing mannose residues in mannose oligosaccharides .

Mode of Action

p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside acts as a substrate for the β-D-mannopyranosidase enzyme . The enzyme cleaves the glycosidic bond in the compound, resulting in the release of p-nitrophenol and mannose . The released p-nitrophenol can be detected spectrophotometrically, which makes this compound useful in enzyme assays .

Biochemical Pathways

The action of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside primarily affects the carbohydrate metabolism pathway , specifically the breakdown of mannose oligosaccharides . The downstream effects include the release of mannose, which can be further metabolized or used in glycosylation processes .

Pharmacokinetics

It is known to be soluble in chloroform, ethyl acetate, and methanol . Its bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion, which are typical for any compound.

Result of Action

The enzymatic action on p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside results in the release of mannose and p-nitrophenol . The released mannose can participate in various biochemical processes, including glycosylation of proteins. The p-nitrophenol can be detected spectrophotometrically, providing a measure of the enzyme’s activity .

Action Environment

The action of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside is influenced by environmental factors such as pH and temperature, which can affect the activity of the β-D-mannopyranosidase enzyme . Additionally, the presence of other substances in the environment, such as inhibitors or activators of the enzyme, could also influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

(4aR,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO8/c20-14-15(21)17(25-12-6-4-11(5-7-12)19(22)23)26-13-10-24-18(27-16(13)14)8-2-1-3-9-18/h4-7,13-17,20-21H,1-3,8-10H2/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZQEKQIBZZACU-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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